N'-{(E)-[3-bromo-4-(naphthalen-2-ylmethoxy)phenyl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
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Overview
Description
N’-{(E)-[3-bromo-4-(naphthalen-2-ylmethoxy)phenyl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of bromine, naphthalene, nitro, and trifluoromethyl groups, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3-bromo-4-(naphthalen-2-ylmethoxy)phenyl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide typically involves multistep organic reactions. One common approach includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Bromination: Addition of bromine to the aromatic ring.
Formation of the hydrazide: Reaction of the intermediate compounds with hydrazine to form the acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[3-bromo-4-(naphthalen-2-ylmethoxy)phenyl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or hydrogen gas.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N’-{(E)-[3-bromo-4-(naphthalen-2-ylmethoxy)phenyl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[3-bromo-4-(naphthalen-2-ylmethoxy)phenyl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving its functional groups, such as the nitro and bromine groups, which can participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Bromo-2-naphthyl)oxy]-N’-{(E)-[3-(3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}acetohydrazide
- 5-bromo-N’-[3-bromo-4-(2-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide
Uniqueness
N’-{(E)-[3-bromo-4-(naphthalen-2-ylmethoxy)phenyl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H19BrF3N3O4 |
---|---|
Molecular Weight |
586.4 g/mol |
IUPAC Name |
N-[(E)-[3-bromo-4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C27H19BrF3N3O4/c28-23-12-17(6-10-25(23)38-16-18-5-7-19-3-1-2-4-20(19)11-18)15-32-33-26(35)13-21-8-9-22(27(29,30)31)14-24(21)34(36)37/h1-12,14-15H,13,16H2,(H,33,35)/b32-15+ |
InChI Key |
LXSXENIHHJSWCM-VWJSQJICSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)COC3=C(C=C(C=C3)/C=N/NC(=O)CC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)COC3=C(C=C(C=C3)C=NNC(=O)CC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])Br |
Origin of Product |
United States |
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